An In-depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid
An In-depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, a key chiral intermediate in the synthesis of the pyrethroid insecticide, fenvalerate.[1][2][3] While detailed experimental data for this specific enantiomer is not broadly published, this document synthesizes information from its racemic form, structural analogs, and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular structure, predicted physicochemical properties, anticipated spectroscopic signatures, and a detailed, self-validating workflow for chiral purity analysis—a critical parameter for its application.
Introduction and Strategic Importance
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral carboxylic acid belonging to the substituted phenylacetic acid derivatives class.[4] Its primary significance lies in its role as a crucial building block for synthesizing the highly active (S,S) isomer of fenvalerate, known as esfenvalerate.[1][5] The stereochemistry at the C2 position of the butanoic acid backbone is critical, as different stereoisomers of the final insecticidal product exhibit vastly different biological activities.[1][5] Therefore, ensuring the high enantiomeric purity of this (R)-acid intermediate is paramount for the efficacy and quality of the final active ingredient. This guide serves to consolidate its known and predicted properties and establish a rigorous analytical framework for its quality control.
Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its unique three-dimensional arrangement. Key structural features include a carboxylic acid functional group, a para-substituted chlorophenyl ring, and an isopropyl group, with a single chiral center at the alpha-carbon (C2).
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Chemical Formula: C₁₁H₁₃ClO₂[6]
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Molecular Weight: 212.67 g/mol [6]
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IUPAC Name: (2R)-2-(4-chlorophenyl)-3-methylbutanoic acid
The "(R)" designation specifies the absolute configuration at the stereocenter, which dictates its interaction with other chiral molecules and is the cornerstone of its utility in stereoselective synthesis.
Caption: Molecular structure of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid.
Physicochemical Properties
While extensive experimental data for the pure (R)-enantiomer is limited, the properties of the racemic mixture provide a reliable baseline. Carboxylic acids, in general, exhibit high boiling points due to their ability to form stable hydrogen-bonded dimers.[8][9] Solubility is dictated by the balance between the polar carboxyl group and the nonpolar chlorophenyl and isopropyl groups.
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-3-methylbutanoic Acid
| Property | Value (Racemic or Predicted) | Source |
|---|---|---|
| Melting Point | 87-91 °C | [10][11][12] |
| Boiling Point | 318.7 ± 17.0 °C (Predicted) | [10][13] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 4.13 ± 0.10 (Predicted) | [10] |
| XLogP3 | 3.4 | [13] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, DMSO. | [10][14][15] |
| Appearance | White to off-white powder or crystal. |[10] |
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Expertise Insight: The predicted pKa of ~4.13 is typical for a carboxylic acid, indicating it will exist predominantly in its carboxylate form at physiological pH. Its high XLogP3 value suggests good lipid solubility, a characteristic often sought in precursors for agrochemicals which need to penetrate biological membranes.
Anticipated Spectroscopic Profile
A full structural confirmation and quality assessment relies on a combination of spectroscopic techniques. Based on the known functional groups, the following spectral characteristics are expected:
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Alpha-Proton (-CH-COOH): A doublet around δ 3.5-4.0 ppm, coupled to the proton of the isopropyl group.
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Isopropyl Protons: A multiplet (septet or similar) for the CH group and two doublets for the diastereotopic CH₃ groups.
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Carboxylic Acid Proton: A broad singlet, typically δ 10-12 ppm, which is exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal in the range of δ 175-185 ppm.
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Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm), with the carbon attached to the chlorine showing a distinct shift.
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Aliphatic Carbons: Signals corresponding to the alpha-carbon and the two carbons of the isopropyl group.
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IR (Infrared) Spectroscopy:
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O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1100 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z 212, with a characteristic M+2 isotope peak at m/z 214 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
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Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.
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Chiral Analysis: A Self-Validating Workflow for Enantiomeric Purity
The determination of enantiomeric purity, or enantiomeric excess (% ee), is the most critical quality control parameter for this compound.[16] While polarimetry offers a quick assessment, it is not as accurate or robust as chromatographic methods.[17] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard, providing quantitative separation of the (R)- and (S)-enantiomers.[16][17][18][19]
A self-validating system ensures data integrity and reliability. This is achieved by incorporating system suitability tests (SSTs) at the start of any analytical run.
Caption: Self-validating workflow for chiral purity analysis by HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol describes a robust method for separating the enantiomers of 2-(4-Chlorophenyl)-3-methylbutanoic acid. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on their proven versatility for a wide range of chiral compounds, including carboxylic acids.[20][21]
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Instrumentation: HPLC system with UV detector.
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Column: A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These phases are known to provide excellent enantioselectivity for various analytes.[20]
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Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA, ~0.1%).
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Causality: The non-polar hexane/isopropanol mixture is ideal for polysaccharide CSPs. The isopropanol acts as the polar modifier to elute the compound, while the TFA is crucial. It protonates the carboxylic acid, preventing ionization and peak tailing, which leads to sharper peaks and better resolution.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Column Temperature: 25 °C.
Procedure:
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System Suitability: Inject a solution of the racemic compound (containing both R and S enantiomers).
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Validation Check: The resulting chromatogram must show baseline separation between the two enantiomer peaks. A resolution factor (Rs) of at least 1.7 is targeted to ensure robust quantification.[22]
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Sample Analysis: Once the system passes the suitability test, inject the solution of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid.
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Quantification: Calculate the area percentage of the minor (S) enantiomer peak relative to the total area of both peaks to determine the enantiomeric purity.
Synthesis, Reactivity, and Application
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is typically prepared either by asymmetric synthesis or by resolution of the racemic mixture. Its primary documented chemical reaction is the conversion to its acyl chloride, for example by using thionyl chloride (SOCl₂), followed by esterification with α-cyano-3-phenoxybenzyl alcohol to produce fenvalerate.[23]
Handling, Storage, and Safety
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Handling: As with any laboratory chemical, use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. It is classified as a skin, eye, and respiratory irritant.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place. It should be kept sealed in dry, room temperature conditions.[10]
Conclusion
(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a specialized chemical intermediate whose value is intrinsically linked to its stereochemical purity. While it is not a widely studied compound in its own right, a deep understanding of its predicted properties and the application of fundamental analytical principles allows for its effective use and quality control. The analytical workflow presented in this guide provides a robust, self-validating framework for ensuring its suitability as a key starting material in the synthesis of high-purity agrochemicals, aligning with modern regulatory and quality standards.
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